molecular formula C15H13N7O B2734221 6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1171811-95-2

6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2734221
CAS RN: 1171811-95-2
M. Wt: 307.317
InChI Key: RDWVGUYMWFBMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound with a molecular formula of C15H13N7O and a molecular weight of 307.317. It is a derivative of aminopyrazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Kinase Inhibitors

This compound has garnered interest as a potential kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have explored its effects on various kinases, including RET (rearranged during transfection). For instance, in a kinase library containing 371 kinases, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one demonstrated high selectivity for RET, surpassing other kinase inhibitors by at least 100-fold .

JAK1-Selective Inhibitors

JAK1 (Janus kinase 1) is involved in immune responses and inflammatory processes. Researchers have designed compounds targeting JAK1, and this pyrazolo[3,4-d]pyrimidine derivative has shown promise. Its structure, particularly the spirocyclic moiety, contributes to its selectivity for JAK1. Further studies are needed to explore its efficacy and safety .

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is an active area of research. Starting from 2-aminopyrazole, this compound has been used to prepare new derivatives. These derivatives may exhibit diverse biological activities, including anticancer, antiviral, or anti-inflammatory effects. Researchers continue to explore their potential applications .

Mechanism of Action

The compound is likely to have biological activity, as similar compounds have been found to inhibit CDK2, a target for cancer treatment . These compounds significantly inhibited the growth of examined cell lines .

Future Directions

The compound and its derivatives could be further investigated for their potential biological activities. For instance, similar compounds have shown significant cytotoxic activities against various cell lines . Therefore, this compound could be a potential candidate for further investigations in drug development research.

properties

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O/c1-9-7-12(16)22(20-9)15-18-13-11(14(23)19-15)8-17-21(13)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWVGUYMWFBMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.